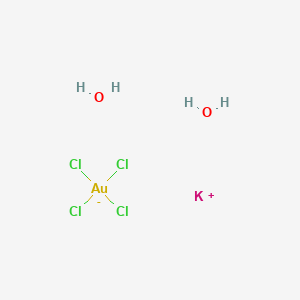
Potassium;tetrachlorogold(1-);dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;tetrachlorogold(1-);dihydrate, also known as potassium tetrachloroaurate(III) dihydrate, is a chemical compound with the molecular formula KAuCl₄·2H₂O. It is a yellow to orange crystalline powder that is soluble in water and ethanol. This compound is primarily used as a raw material for the preparation of gold(III) dithiolate complexes, which have applications in luminescence studies, photosensitizers, and photocatalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;tetrachlorogold(1-);dihydrate can be synthesized through the reaction of gold(III) chloride with potassium chloride in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to yield the crystalline product. The general reaction is as follows:
AuCl3+KCl+2H2O→KAuCl4⋅2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity gold and potassium chloride. The process is similar to the laboratory synthesis but is scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;tetrachlorogold(1-);dihydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.
Substitution: The chloride ligands can be substituted with other ligands, such as thiolates or phosphines, to form different gold complexes.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Ligands: Thiolates, phosphines.
Major Products Formed
Metallic Gold: Formed through reduction reactions.
Gold Complexes: Formed through substitution reactions with various ligands.
Applications De Recherche Scientifique
Potassium;tetrachlorogold(1-);dihydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of gold(III) dithiolate complexes, which are studied for their luminescent properties.
Biology: Investigated for its potential use in biological imaging and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential therapeutic applications, including cancer treatment.
Industry: Used in the gold electroplating process to deposit thin layers of gold onto various substrates.
Mécanisme D'action
The mechanism of action of potassium;tetrachlorogold(1-);dihydrate involves the interaction of the gold(III) ion with various molecular targets. In biological systems, the gold(III) ion can interact with thiol groups in proteins, leading to the formation of gold-thiol complexes. These interactions can disrupt protein function and lead to cell death, which is the basis for its potential use in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium tetrachloroaurate(III)
- Gold(III) chloride
- Sodium tetrachloroaurate(III)
Uniqueness
Potassium;tetrachlorogold(1-);dihydrate is unique due to its high solubility in water and ethanol, making it suitable for various applications in aqueous and organic media. Additionally, its dihydrate form provides stability and ease of handling compared to anhydrous forms .
Propriétés
Numéro CAS |
13005-39-5 |
|---|---|
Formule moléculaire |
AuCl4.2H2O.K AuCl4H4KO2 |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
potassium;gold(3+);tetrachloride;dihydrate |
InChI |
InChI=1S/Au.4ClH.K.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |
Clé InChI |
CJUURXULKITMBN-UHFFFAOYSA-J |
SMILES |
O.O.Cl[Au-](Cl)(Cl)Cl.[K+] |
SMILES canonique |
O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















